molecular formula C10H20N2 B6617326 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine CAS No. 1500249-51-3

1-[(piperidin-1-yl)methyl]cyclobutan-1-amine

Cat. No.: B6617326
CAS No.: 1500249-51-3
M. Wt: 168.28 g/mol
InChI Key: MFJHHEUWMWYMIR-UHFFFAOYSA-N
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Description

1-[(piperidin-1-yl)methyl]cyclobutan-1-amine is a compound that features a cyclobutane ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine typically involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as bases.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutan-1-amine derivatives.

    Substitution: Formation of substituted cyclobutan-1-amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological responses.

Comparison with Similar Compounds

  • 1-[(piperidin-1-yl)methyl]cyclopentan-1-amine
  • 1-[(piperidin-1-yl)methyl]cyclohexan-1-amine
  • 1-[(piperidin-1-yl)methyl]cycloheptan-1-amine

Comparison: 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-10(5-4-6-10)9-12-7-2-1-3-8-12/h1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJHHEUWMWYMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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